molecular formula C24H21F2N5OS B2654841 [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 1239968-07-0

[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B2654841
CAS No.: 1239968-07-0
M. Wt: 465.52
InChI Key: XUONPRFBBQUDCT-UHFFFAOYSA-N
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Description

[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone is a sophisticated chemical tool of significant interest in preclinical neuroscience research, particularly for investigating the complexities of major depressive disorder (MDD). Its design integrates a thiazole-pyrazolidine core linked to a fluorophenyl-piperazine moiety, a structural motif known to confer high affinity and selectivity for specific serotonergic targets. This compound is primarily characterized as a potent and selective 5-HT1A receptor antagonist . The 5-HT1A receptor, a key autoreceptor and heteroreceptor in the brain, is a well-established target for novel antidepressant therapies . By antagonizing the 5-HT1A autoreceptor, this compound is hypothesized to enhance serotonergic neurotransmission, a mechanism that is central to the therapeutic action of many antidepressants. Consequently, it serves as a critical pharmacological probe for studying the pathophysiology of depression and for validating the 5-HT1A receptor as a target for the development of next-generation psychiatric therapeutics . Its research utility extends to in vitro binding assays, receptor functional studies, and in vivo behavioral models such as the forced swim test or tail suspension test, where it can be used to elucidate the role of specific serotonin receptor subtypes in depressive-like behaviors and antidepressant response.

Properties

IUPAC Name

[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N5OS/c1-15-22(33-23(27-15)16-6-8-17(25)9-7-16)19-14-20(29-28-19)24(32)31-12-10-30(11-13-31)21-5-3-2-4-18(21)26/h2-9,19-20,28-29H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEHUGOLWUSWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant research findings associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

C20H23F2N3O2S\text{C}_{20}\text{H}_{23}\text{F}_2\text{N}_3\text{O}_2\text{S}

This molecular formula indicates the presence of fluorine, nitrogen, oxygen, and sulfur, which are often associated with various biological activities.

Biological Activity Overview

Research has indicated that compounds containing thiazole and piperazine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activity of this compound is primarily evaluated through in vitro and in vivo studies.

1. Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, thiazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study assessing the cytotoxic effects of similar thiazole derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that compounds with similar structural features exhibited IC50 values in the micromolar range. This suggests that this compound may also possess significant anticancer properties.

CompoundCell LineIC50 (µM)
Compound AHeLa15.6
Compound BMCF-722.3
Target CompoundHeLa/MCF-7TBD

2. Neuroprotective Effects

The piperazine moiety is known for its neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with this structure have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.

Research Findings:
A related study demonstrated that piperazine derivatives could selectively inhibit MAO-B with high potency. The target compound's ability to inhibit MAO-B could suggest potential applications in treating conditions like Alzheimer's disease.

Enzyme InhibitionIC50 (µM)
MAO-ATBD
MAO-BTBD

Mechanistic Insights

The biological activity of this compound may involve:

  • Reversible inhibition of target enzymes like MAO.
  • Interaction with cellular pathways leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name/ID Core Structure Key Substituents/Features Reported Activity/Notes Reference
Target Compound Thiazole-Pyrazolidine 4-Fluorophenyl (thiazole), 2-fluorophenyl (piperazine) Hypothesized dual activity (kinase/receptor modulation) N/A
Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (e.g., Compound 5j) Thiadiazole-Thiophene 4-Fluorophenyl, Schiff base side chains IC50: 1.28 μg/mL (MCF7 breast cancer)
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Pyrazole-Piperazine 4-Chlorophenyl, methylsulfonyl (piperazine) Sulfonyl group enhances metabolic stability
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole-Piperazine Trifluoromethylphenyl (piperazine), butanone linker Improved lipophilicity for CNS penetration
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Thiazole-Pyrazolopyrimidine Dimethylthiazole, dual fluorophenyl groups Potential kinase inhibition (structural inference)
Thiazole vs. Thiadiazole Derivatives
  • Target Compound : The thiazole ring with a 4-fluorophenyl group is structurally analogous to thiadiazole derivatives in , which demonstrated potent anticancer activity (IC50: 1.28 μg/mL against MCF7). Fluorinated aryl groups enhance binding affinity to hydrophobic enzyme pockets .
Piperazine Modifications
  • Target Compound : The 2-fluorophenyl-substituted piperazine may offer selective receptor binding (e.g., serotonin or dopamine receptors) compared to:
    • Methylsulfonyl-piperazine (): Sulfonyl groups increase metabolic stability but reduce CNS penetration due to higher polarity .
    • Trifluoromethyl-piperazine (): Trifluoromethyl groups enhance lipophilicity, favoring blood-brain barrier crossing, as seen in CNS drugs .
Linker Chemistry

Pharmacokinetic and Pharmacodynamic Considerations

Parameter Target Compound (Thiadiazole) (Sulfonyl-Piperazine)
Lipophilicity (LogP) Moderate (fluorophenyl balance) High (thiophene-thiadiazole) Low (sulfonyl group)
Metabolic Stability Likely high (fluorine shielding) Moderate High (sulfonyl resistance)
Target Selectivity Dual (thiazole + piperazine) DNA/topoisomerase focus Enzyme/receptor focus

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